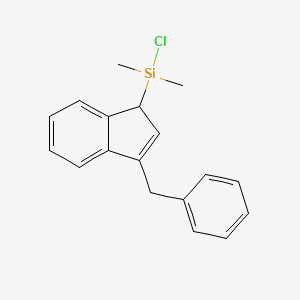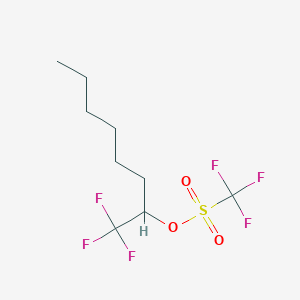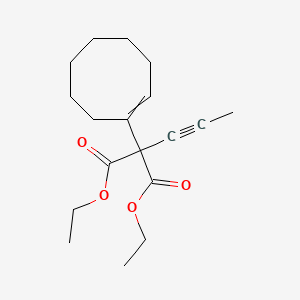
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is a complex organic compound characterized by its unique molecular structure, which includes a cyclooctene ring and a propynyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl propanedioate with cyclooct-1-en-1-yl bromide under basic conditions, followed by the addition of prop-1-yn-1-yl bromide. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Various ester derivatives
Scientific Research Applications
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The cyclooctene ring and propynyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- Diethyl (oct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
Comparison: Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its cyclooctene ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures. This uniqueness makes it valuable for specific applications where the cyclooctene ring’s characteristics are advantageous.
Properties
CAS No. |
292607-07-9 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
diethyl 2-(cycloocten-1-yl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C18H26O4/c1-4-14-18(16(19)21-5-2,17(20)22-6-3)15-12-10-8-7-9-11-13-15/h12H,5-11,13H2,1-3H3 |
InChI Key |
JCSMLRPBVFDNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#CC)(C1=CCCCCCC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


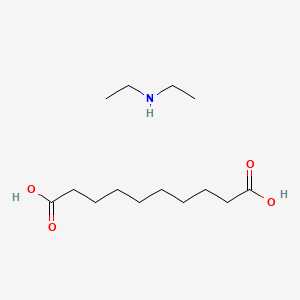

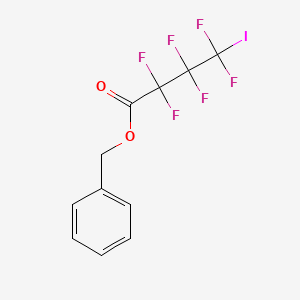
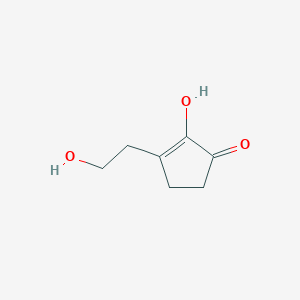
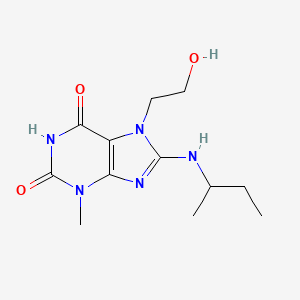

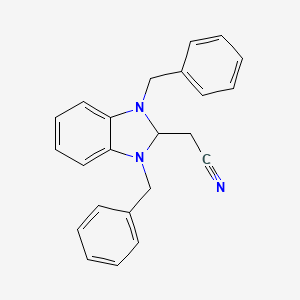
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
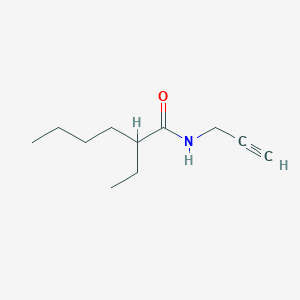
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
